2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-15-11-16(2)23(17(3)12-15)26-22(29)14-31-24-20-13-19(27-28(20)10-9-25-24)18-7-5-6-8-21(18)30-4/h5-13H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGGFZDCOHIMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1040676-73-0) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The structure comprises a pyrazolo[1,5-a]pyrazin core linked to a sulfanyl group and an acetamide moiety. These structural features are crucial for its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1040676-73-0 |
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Preliminary studies suggest that it acts as an inhibitor of specific protein kinases , which play a critical role in signaling pathways related to cell growth and proliferation.
- Protein Kinase Inhibition : The compound has shown promise in inhibiting kinases involved in cancer progression, suggesting potential applications in cancer therapy.
- Enzyme Interaction : It may inhibit certain enzymes or receptors leading to alterations in cellular signaling pathways.
Anticancer Potential
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by blocking kinase activity essential for tumor growth .
- Selectivity : The selectivity of these compounds for specific kinases can enhance their therapeutic efficacy while minimizing side effects associated with non-selective inhibitors .
Case Studies
Several case studies have highlighted the potential of pyrazolo[1,5-a]pyrazin derivatives in targeting cancer:
- A study demonstrated that derivatives with similar functionalities exhibited nanomolar inhibition against specific kinases like CSNK2A and PIM3, showing selectivity that could be beneficial in clinical settings .
- Another investigation reported the synthesis of pyrazine derivatives that demonstrated potent antiviral activity alongside their kinase inhibition properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine: The compound N,N-diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide () shares a pyrazolo-fused heterocycle but differs in the pyrimidine ring (two nitrogen atoms) versus the pyrazine ring (two adjacent nitrogen atoms). Pyrazines are more electron-deficient, which may enhance interactions with π-acidic regions in enzymes .
- Substituents at the 2-Position: 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazine (): The methyl group at the para position of the phenyl ring reduces steric hindrance compared to the 2-methoxyphenyl group in the target compound. 2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazine (): The butoxy group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with the methoxy group’s balance of hydrophilicity and steric effects .
Acetamide Modifications
- N-(2,4,6-Trimethylphenyl) vs. N-Aryl Substitutions :
The N-(2,4,6-trimethylphenyl) group in the target compound introduces significant steric bulk compared to simpler N-aryl groups (e.g., N-(2-(trifluoromethyl)phenyl) in ). Trimethylation may hinder rotational freedom, stabilizing specific conformations critical for binding . - Chloro and Dichloro Derivatives: Compounds like N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide () exhibit enhanced electrophilicity due to electron-withdrawing chloro groups, which could increase reactivity in covalent binding scenarios.
Sulfanyl Linkage vs. Other Functional Groups
The sulfanyl (-S-) linkage in the target compound contrasts with oxygen-based linkages (e.g., ethers or esters) in analogs. Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions and reduce metabolic degradation compared to oxygen-containing analogs .
Structural and Crystallographic Insights
- Crystal Packing and Hydrogen Bonding: Studies on N-(2,4,6-trimethylphenyl)acetamide derivatives () reveal that substituents on the acetamide nitrogen influence crystal packing via weak intermolecular interactions (e.g., C–H···O/N).
- Dihedral Angles and Conformation :
In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (), the dihedral angle between the aryl and pyrazine rings is 54.6°, facilitating intramolecular hydrogen bonding (S(6) motif). The target compound’s pyrazolo[1,5-a]pyrazine core may adopt similar angles, optimizing interactions in biological systems .
Data Tables
Table 1: Structural Comparison of Pyrazolo-Fused Acetamides
Table 2: Crystallographic Parameters (Selected Examples)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
